molecular formula C10H6O2S B8677370 Benzo[b]thiophene-2,3-dicarboxaldehyde

Benzo[b]thiophene-2,3-dicarboxaldehyde

Cat. No. B8677370
M. Wt: 190.22 g/mol
InChI Key: VTZUYVQTGCJXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06911543B2

Procedure details

N-butyl lithium (150.6 ml, 241 mmol) is added dropwise to ether (100 ml) at −20° C. under N2. 3-Bromothianaphthene (10.5 ml, 80.3 mmol) is dissolved in ether (50 ml) and also added dropwise to the chilled solution, stirring cold for 0.5 h. DMF (16.3 ml, 210 mmol) is dissolved in ether (75 ml) and added dropwise, and the solution stirred an additional 15 h at −20° C. The reaction is quenched onto ice (300 g) in 10% H2SO4 (200 ml) and stirred until both layers turn yellow in color. The resulting slurry is filtered, and the cake is allowed to dry in the air stream, affording 1-benzothiophene-2,3-dicarbaldehyde (C180) as a yellow solid (60% yield). HRMS (FAB) calculated for C10H6O2S+H: 191.0167, found 191.0172 (M+H).
[Compound]
Name
N-butyl lithium
Quantity
150.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
16.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7](Br)=[CH:8][S:9][C:4]2=[CH:3][CH:2]=1.CN([CH:14]=[O:15])C.C[CH2:17][O:18]CC>>[S:9]1[C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=2[C:7]([CH:17]=[O:18])=[C:8]1[CH:14]=[O:15]

Inputs

Step One
Name
N-butyl lithium
Quantity
150.6 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=CS2)Br
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
16.3 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
75 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirring cold for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
also added dropwise to the chilled solution
ADDITION
Type
ADDITION
Details
added dropwise
STIRRING
Type
STIRRING
Details
the solution stirred an additional 15 h at −20° C
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched onto ice (300 g) in 10% H2SO4 (200 ml)
STIRRING
Type
STIRRING
Details
stirred until both layers
FILTRATION
Type
FILTRATION
Details
The resulting slurry is filtered
CUSTOM
Type
CUSTOM
Details
to dry in the air stream

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
S1C(=C(C2=C1C=CC=C2)C=O)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.